Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 4-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the molecule .
Scientific Research Applications
Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and neuroprotective properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another pyrazole derivative with similar biological activities.
Triazole-Pyrimidine Hybrids: Compounds with similar structural motifs and potential neuroprotective and anti-inflammatory properties.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A related compound with applications in energetic materials.
Uniqueness
Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C16H15BrN4O2 |
---|---|
Molecular Weight |
375.22 g/mol |
IUPAC Name |
ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15BrN4O2/c1-3-23-16(22)12-8-19-15-13(9(2)20-21(15)14(12)18)10-4-6-11(17)7-5-10/h4-8H,3,18H2,1-2H3 |
InChI Key |
KCHOIHMVRHPISY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=C(C=C3)Br)N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.